7-Fluorobenzo[d]isoxazol-3-amine
Overview
Description
7-Fluorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It is an off-white solid with a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .
Synthesis Analysis
Isoxazole synthesis typically involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis
The InChI code for 7-Fluorobenzo[d]isoxazol-3-amine is 1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) . This indicates the presence of a five-membered heterocyclic moiety in the compound .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
7-Fluorobenzo[d]isoxazol-3-amine is an off-white solid . It has a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Asymmetric Synthesis
7-Fluorobenzo[d]isoxazol-3-amine has been studied for its applications in asymmetric synthesis. For example, Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction with dibenzo[b,f][1,4]oxazepines, producing various cyclic amines that include chiral tetrasubstituted C‒F stereocenters (Li, Lin, & Du, 2019).
Catalysis and Fluoroalkylation
The molecule has been a part of studies focusing on fluoroalkylation, particularly in the synthesis of isoxazoles. Snieckus and Perera (2018) reported on a copper-catalyzed synthesis method for fluoroalkylated isoxazoles, which demonstrates the significance of adding fluoroalkyl groups to heteroaromatics for enhancing their therapeutic properties (Snieckus & Perera, 2018).
Anti-inflammatory Activity
A study by Sun et al. (2019) on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives indicated potential anti-inflammatory properties. They synthesized two derivatives and found enhanced solubilities and inhibitory effects on LPS-induced NO secretion (Sun, Gao, Wang, & Hou, 2019).
Antitumor Activity
Hamama, Ibrahim, and Zoorob (2017) conducted a study on novel isoxazole derivatives, including some synthesized from 5-amino-3-methylisoxazole, and demonstrated their antitumor activity, comparing favorably with 5-fluorouracil in certain aspects (Hamama, Ibrahim, & Zoorob, 2017).
Structural Analysis and Antimicrobial Activity
Research by Prasad et al. (2018) on the synthesis and structural analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone showed its potential in antiproliferative activity, highlighting the stability of the molecule through intermolecular interactions (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Green Chemistry in Azo Dye Synthesis
A study on azo dyes by Banpurkar, Wazalwar, and Perdih (2018) involved the synthesis of isoxazol-5-ones, which includes a derivative with a 4-fluorophenylazo group. This research contributed to green chemistry practices and demonstrated antimicrobial activity against specific bacterial strains (Banpurkar, Wazalwar, & Perdih, 2018).
Safety And Hazards
Future Directions
The future directions for 7-Fluorobenzo[d]isoxazol-3-amine and similar compounds involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .
properties
IUPAC Name |
7-fluoro-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARZTWPNMKZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440963 | |
Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorobenzo[d]isoxazol-3-amine | |
CAS RN |
268734-39-0 | |
Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.